,3-Benzothiazol-2-yl(2-((2-(3-pyridinyl)ethyl)amino)-4-pyrimidinyl)acetonitrile, also known as AS601245, is a small molecule that functions as a c-Jun N-terminal kinase (JNK) inhibitor [1, 2]. JNK is a protein kinase involved in regulating cell death pathways [1]. By inhibiting JNK, AS601245 has potential applications in research on neurodegenerative diseases and other conditions where JNK signaling is implicated.
Studies have shown that AS601245 may have neuroprotective properties. Research suggests it can promote cell survival after cerebral ischemia, a condition where blood flow to the brain is restricted [1, 2]. This neuroprotective effect is believed to be mediated by JNK inhibition [2].
AS601245, also known as c-Jun N-terminal kinase inhibitor V, is a potent and selective inhibitor of the c-Jun N-terminal kinase signaling pathway. With a molecular weight of 372.4 Da and a chemical formula of CHNS, AS601245 has demonstrated significant selectivity for human isoforms hJNK1, hJNK2, and hJNK3, with IC50 values of 150 nM, 220 nM, and 70 nM respectively . This compound is primarily researched for its neuroprotective properties and its role in modulating cellular responses to stress and inflammation.
AS601245 acts as an ATP-competitive inhibitor of c-Jun N-terminal kinases. It inhibits the phosphorylation of c-Jun, a transcription factor involved in various cellular processes including apoptosis and cell proliferation. The inhibition mechanism involves binding to the ATP-binding site of the kinase, thereby blocking its activity . In vitro studies have shown that AS601245 can reduce the phosphorylation of Jun in human colon cancer cells (CaCo-2), leading to altered gene expression profiles associated with cell survival and proliferation .
The biological activity of AS601245 primarily revolves around its ability to inhibit JNK signaling pathways. This inhibition has been linked to neuroprotective effects in models of ischemia. For instance, administration of AS601245 has been shown to protect hippocampal neurons from delayed loss following transient global ischemia in gerbil models . Additionally, it has demonstrated anti-inflammatory effects by modulating gene expressions related to proliferation and apoptosis in various cancer cell lines .
The synthesis of AS601245 involves multi-step organic synthesis techniques typical for small molecule inhibitors. While specific synthetic routes are not detailed in the available literature, compounds like AS601245 are generally synthesized through methods that include:
AS601245 is primarily utilized in research settings to explore its potential therapeutic applications:
Interaction studies have shown that AS601245 can enhance the effectiveness of other therapeutic agents. For example, when combined with clofibrate (a PPARα ligand), AS601245 exhibited synergistic effects on gene expression related to apoptosis and differentiation in colon cancer cells. This interaction suggests a potential for combination therapies targeting multiple pathways for improved therapeutic outcomes .
AS601245 shares similarities with other JNK inhibitors but stands out due to its selectivity and potency. Here are some comparable compounds:
Compound Name | Type | Selectivity | IC50 (nM) |
---|---|---|---|
SP600125 | JNK Inhibitor | Non-selective | ~100 |
JNK-IN-8 | JNK Inhibitor | Selective | ~30 |
URMC-099 | JNK Inhibitor | Selective | ~50 |
Uniqueness of AS601245: